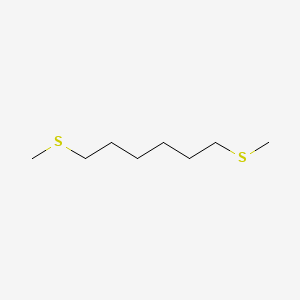

2,9-Dithiadecane

Description

Contextualization of Acyclic Dithioether Ligands in Coordination Chemistry

In coordination chemistry, ligands—molecules or ions that bond to a central metal atom—are fundamental to the structure and reactivity of the resulting metal complexes. uni-siegen.de Acyclic dithioether ligands are a class of compounds characterized by two thioether (R-S-R') functional groups within an open-chain structure. The development of such polydentate ligands is a central feature of modern synthetic chemistry. nih.gov

Thioether donors are generally considered weak and often labile, meaning they can readily detach from the metal center. nih.gov However, this characteristic can be tuned by incorporating the thioether groups into a larger polydentate ligand structure, which enhances binding strength through the chelate effect. nih.gov The sulfur atoms in these ligands act as Lewis bases, donating their lone pairs of electrons to a metal center, which acts as a Lewis acid. uni-siegen.de The coordination chemistry of acyclic thioethers has been explored with various transition metals, leading to the formation of diverse coordination polymers and discrete complexes. researchgate.net For instance, acyclic hexadentate ligands that include thioether donors have been successfully used to create stable iron(II) and iron(III) complexes. acs.orgnih.gov The flexible nature of acyclic backbones allows them to adapt to the preferred coordination geometry of different metal ions.

Academic Significance of 2,9-Dithiadecane as a Model System

The academic significance of this compound lies in its utility as a model system for investigating fundamental chemical and physical phenomena. Its simple, symmetrical structure—an aliphatic chain with two terminal sulfur atoms—makes it an ideal candidate for studies where the specific properties of the thioether linkage are the primary focus.

In the field of single-molecule electronics, this compound has been employed as a model molecule to probe electrical transport properties. scispace.comresearchgate.net Researchers use it to understand how charge moves through a simple, flexible dithioether-terminated molecule. Its lack of complex functional groups or rigid conjugated systems allows for the isolation of the electrical behavior of the sulfur-gold anchor points and the saturated alkyl chain. researchgate.net Studies have used this compound to investigate phenomena like rectification—the preferential flow of current in one direction—at the molecular level. researchgate.net By comparing its behavior to other molecules, scientists can elucidate the structural factors that govern electronic function, making it a valuable reference compound in the design of molecular-scale technologies. researchgate.netarizona.edu

Overview of Key Research Domains Involving this compound Systems

The research involving this compound is primarily concentrated in two key domains: molecular-scale electronics and coordination chemistry.

Molecular-Scale Electronics: The most prominent research application for this compound is in the study of charge transport through single-molecule junctions. scispace.com In these experiments, a single molecule of this compound is trapped between two electrodes (typically gold), and its current-voltage (I-V) characteristics are measured. Such studies aim to understand fundamental processes like electrical breakdown and rectification. scispace.comresearchgate.net In one study, this compound was used as a control molecule and was found to not show any discernible rectification, a finding that helps to identify the molecular features necessary for such behavior. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-bis(methylsulfanyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPUVJJVONDEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022296 | |

| Record name | 2,9-Dithiadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56348-40-4 | |

| Record name | 1,6-Bis(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-Dithiadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane,6-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,9-Dithiadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-DITHIADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0476IS34X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,9 Dithiadecane and Its Functionalized Derivatives

Established Synthetic Pathways to the 2,9-Dithiadecane Core Structure

The fundamental structure of this compound can be assembled through various established synthetic protocols, primarily involving the formation of carbon-sulfur bonds. researchgate.net A common approach involves the reaction of appropriate precursors under optimized conditions to ensure high yield and purity.

The synthesis of this compound often utilizes precursor molecules that can be readily coupled to form the desired thioether. One documented method involves the use of DTCO (an unspecified sulfur-containing compound) and methyllithium, followed by reaction with iodomethane. google.com This reaction yields this compound, which can be purified by methods such as Kugelrohr distillation. google.com

Another general strategy for thioether synthesis involves the reaction of organic halides with a sulfur source. researchgate.net For the synthesis of the this compound backbone, a suitable precursor strategy could involve 1,6-hexanedithiol. This dithiol can be deprotonated using a base like sodium hydride to form the dithiolate, which then undergoes nucleophilic substitution with an appropriate alkyl halide.

The optimization of these reactions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base and electrophile used. For instance, in the synthesis of related thioether-diketone precursors, the order of reagent addition can be critical to prevent the formation of undesired cyclic byproducts. lasalle.edu

Table 1: Example of a Synthetic Route to this compound

| Step | Reactants | Reagents | Product | Yield | Purification | Reference |

| 1 | DTCO, Iodomethane | Methyllithium | This compound | 67% (crude) | Kugelrohr distillation | google.com |

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities presents several challenges. google.com These include managing the heat generated from exothermic reactions, ensuring efficient mixing of reactants, and handling potentially hazardous reagents and byproducts on a larger scale.

For example, a seven-fold scale-up of a chlorination reaction, a process sometimes used in conjunction with thioether chemistry, required continuous monitoring for up to 25 hours. google.com When scaling up thioether synthesis, it is important to consider the optimization of reaction conditions to maintain yield and purity. The deprotonation of thiols, for instance, can be highly exothermic and may require careful temperature control on a larger scale. researchgate.net Furthermore, the purification method used in small-scale synthesis, such as chromatography, may not be practical for large-scale production, necessitating the development of alternative methods like distillation or recrystallization. google.com

Precursor Synthesis and Reaction Optimization

Strategies for Derivatization and Functionalization of this compound

The versatility of this compound is greatly enhanced by the ability to introduce various functional groups onto its core structure. rsc.org These modifications can tune the electronic and steric properties of the molecule, making it suitable for a wider range of applications, particularly in coordination chemistry.

A key strategy for derivatizing this compound involves the introduction of additional donor atoms, such as nitrogen, to create multidentate ligands. rsc.orgrsc.org This can be achieved by synthesizing derivatives of this compound that contain reactive functional groups amenable to further modification.

For example, a synthetic methodology has been reported for the creation of 2,2,9,9-tetra(methyleneamine)-4,7-dithiadecane, a hexadentate ligand. rsc.orgrsc.org This synthesis involves a multi-step process starting from a dithiol and incorporating amine functionalities. uq.edu.au The resulting ligand, with its N4S2 donor set, can then be used to form stable complexes with metal ions like cobalt(III). rsc.orgrsc.org The synthetic strategy can sometimes lead to byproducts, such as a ligand with a hydroxyl group, which also has the potential to coordinate with metal ions. rsc.org

Achieving specific stereochemistry and regiochemistry in the functionalization of this compound derivatives is crucial for controlling the geometry and properties of the resulting metal complexes. Stereoselective synthesis aims to produce a single stereoisomer, while regioselective synthesis targets a specific constitutional isomer. beilstein-journals.orgrsc.org

While specific examples for this compound are not prevalent in the provided search results, general principles of stereoselective and regioselective synthesis can be applied. For instance, in the synthesis of other thioethers, the choice of catalyst and reaction conditions can influence the stereochemical outcome. nih.gov Similarly, regioselectivity can be controlled by the directing effects of existing functional groups on the molecule. rsc.org For example, the synthesis of acylindoles can be achieved with high regioselectivity by exploiting the intramolecular trapping of an in situ generated intermediate. rsc.org In the context of this compound derivatives, such principles could be used to selectively introduce functional groups at specific positions on the carbon backbone.

Introduction of Auxiliary Donor Groups

Innovations in Synthetic Protocols and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of more efficient, environmentally friendly, and sustainable methods. yale.eduepa.govmlsu.ac.in These principles of "green chemistry" are increasingly being applied to the synthesis of thioethers, including this compound and its derivatives.

Key green chemistry principles applicable to thioether synthesis include:

Prevention of waste: Designing syntheses to minimize the generation of waste products. yale.eduepa.gov

Atom economy: Maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.inacs.org

Use of less hazardous chemical syntheses: Employing substances that have little or no toxicity. yale.eduepa.gov

Use of catalysts: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. yale.eduacs.org

Design for energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org

Innovations in thioether synthesis that align with these principles include the use of odorless and stable thiol surrogates like xanthates, which avoids the use of foul-smelling and air-sensitive thiols. mdpi.com Another approach is the thiol-ene click (TEC) reaction, which offers high atom economy and often proceeds under mild, solvent-free conditions. sci-hub.se Furthermore, the use of heterogeneous catalysts is being explored to simplify product purification and catalyst recycling. researchgate.net These innovative and greener synthetic protocols hold promise for the more sustainable production of this compound and its functionalized derivatives in the future.

Coordination Chemistry of 2,9 Dithiadecane

Complex Formation with Transition Metal Ions

2,9-Dithiadecane readily reacts with a range of transition metal ions to form stable coordination complexes. tcd.ie The sulfur donor atoms of the dithioether backbone act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. tcd.ie This interaction leads to the formation of coordination compounds with distinct stoichiometries and geometries.

In the presence of a single metal center, this compound typically functions as a chelating ligand, forming mononuclear complexes. The stoichiometry of these complexes is influenced by the metal-to-ligand ratio during synthesis. For instance, mononuclear complexes with a metal-ligand ratio of 1:2 have been reported. capes.gov.br

The coordination environment around the metal ion in these mononuclear complexes is dictated by several factors, including the electronic configuration of the metal and the steric demands of the ligand. numberanalytics.comuni-siegen.de Common geometries observed include square planar and octahedral configurations. uni-siegen.defiveable.me For example, copper(II) can form four-coordinate square planar complexes, while other transition metals can accommodate up to six donor atoms, leading to octahedral geometries. fiveable.mersc.org

Table 1: Examples of Mononuclear Complexes with this compound and Related Ligands

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | 1:1 | Square Planar | rsc.org |

| Nickel(II) | 1:2 | Octahedral | capes.gov.br |

| Platinum(II) | 1:1 | Square Planar | uni-siegen.de |

The flexibility of the this compound backbone allows it to bridge two or more metal centers, leading to the formation of binuclear and multinuclear complexes. ias.ac.in In these architectures, the ligand spans between metal ions, with the sulfur atoms coordinating to different metal centers. This bridging capability is crucial in the design of polynuclear systems with specific magnetic or catalytic properties.

Binuclear copper(II) complexes, for example, have been synthesized where the metal centers are bridged by ligands, resulting in distinct magnetic and electrochemical properties. ias.ac.innih.gov Similarly, binuclear palladium(II) complexes with short metal-metal distances have been prepared, exhibiting unique photophysical properties. rsc.org The formation of these bridged structures can lead to interesting intramolecular interactions between the metal centers. ias.ac.in

Several key factors determine the coordination number and geometry of the resulting metal complexes with this compound:

Size of the Central Metal Ion: Larger metal ions can accommodate a higher number of ligands, favoring higher coordination numbers. uni-siegen.delibretexts.org

Steric Interactions: The steric bulk of the ligand and any co-ligands can influence the spatial arrangement of donor atoms around the metal center, potentially leading to lower coordination numbers to minimize steric hindrance. numberanalytics.comlibretexts.org

Electronic Configuration of the Metal Ion: The d-electron count of the transition metal plays a significant role in dictating the preferred coordination geometry. For instance, d8 metal centers often favor a square planar geometry. numberanalytics.com

Ligand Field Strength: The ability of the sulfur donor atoms to split the d-orbitals of the metal ion influences the stability of different coordination geometries. numberanalytics.com

Binuclear and Multinuclear Complexes: Bridging Architectures

Ligand Binding Modes and Conformational Analysis within Metal Complexes

This compound primarily acts as a bidentate chelating ligand, where both sulfur atoms coordinate to the same metal center to form a stable chelate ring. nih.gov This chelation effect, the formation of a ring structure, enhances the stability of the complex compared to coordination with two separate monodentate ligands. fiveable.me The flexible alkyl chain connecting the two sulfur atoms allows the ligand to wrap around the metal ion, facilitating the formation of these stable ring structures.

Influence of Steric and Electronic Factors on Coordination Conformation

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors, which dictate the resulting conformation of the complex. As a flexible bidentate ligand, this compound can adopt various conformations upon coordination, and the preference for a particular geometry is a delicate balance of these contributing effects.

Steric Factors:

The propyl groups at the 2 and 9 positions of the dithiadecane backbone introduce a degree of steric hindrance that can affect the ligand's approach to the metal center and the ultimate geometry of the complex. venkataramangroup.orglibretexts.org The bulkiness of these alkyl chains can influence the chelate ring size and conformation. In comparison to less substituted dithiaalkanes, the propyl groups can create steric repulsions with other ligands in the coordination sphere, potentially favoring conformations that minimize these interactions. libretexts.org For instance, in octahedral complexes, the arrangement of the this compound ligand can lead to different isomers (e.g., cis vs. trans), and the steric demands of the propyl groups can play a role in determining the relative stability of these isomers. nih.gov Studies on related polydentate ligands have shown that steric factors are often a primary determinant of the coordination geometry, sometimes even overriding electronic preferences. nih.govresearchgate.net

Electronic Factors:

The final coordination conformation is a result of the interplay between minimizing steric strain and maximizing electronic stabilization. venkataramangroup.orgnih.gov For example, while steric hindrance from the propyl groups might disfavor a particular arrangement, strong electronic stabilization from optimal metal-sulfur orbital overlap could compensate for this, leading to the formation of a stable complex. libretexts.org

Reaction Kinetics and Ligand Exchange Processes involving this compound Metal Complexes

The substitution of ligands in metal complexes is a fundamental process in coordination chemistry. fiveable.melibretexts.org For complexes involving this compound, the kinetics and mechanisms of these ligand exchange reactions provide valuable insights into their reactivity and stability.

Mechanistic Investigations of Substitution Reactions

Ligand substitution reactions in coordination complexes can proceed through various mechanisms, primarily classified as associative, dissociative, or interchange pathways. numberanalytics.com The specific mechanism for a this compound complex depends on several factors, including the nature of the metal center, the other ligands present, and the reaction conditions. kccollege.ac.in

Studies on analogous dithiaalkane complexes suggest that substitution reactions often proceed via a dissociative mechanism. researchgate.netresearchgate.net This pathway involves the initial breaking of one of the metal-sulfur bonds of the chelating this compound ligand to form a five-coordinate intermediate. researchgate.net This intermediate can then either undergo ring-reclosure or react with an incoming ligand to form the final product. The rate of these reactions can be influenced by the steric bulk of the ligands; increased steric crowding around the metal center can accelerate the rate of ligand dissociation. kccollege.ac.in

For example, kinetic studies on the displacement of bidentate dithiaalkane ligands by phosphites have shown that the reaction proceeds through a mechanism involving the initial reversible dissociation of one end of the dithiaalkane ligand. researchgate.net The rate of these substitution reactions can also be dependent on the size of the chelate ring formed by the dithiaalkane, with dramatic increases in reaction rates observed with increasing ring size. researchgate.net

The general mechanism for a dissociative substitution can be represented as follows:

[M(S-S)Ln] ⇌ [M(S-S)Ln] + Y → [M(S-S)LnY] → [M(Y)2Ln] + S-S

Where S-S represents the bidentate this compound ligand, S-S* represents the monodentate intermediate, L represents other ligands, and Y is the entering ligand.

Thermodynamic and Kinetic Stability of Metal-Ligand Adducts

The stability of a metal complex can be described in two ways: thermodynamic stability and kinetic stability. researchgate.netvpscience.orgslideshare.net Thermodynamic stability refers to the position of the equilibrium for the formation of the complex, while kinetic stability relates to the rate at which the complex undergoes ligand exchange reactions. libretexts.orggcnayanangal.com

Thermodynamic Stability:

The thermodynamic stability of a metal-2,9-dithiadecane complex is a measure of the strength of the metal-ligand bonds and is quantified by the formation constant (Kf) or stability constant (β). vpscience.org A large formation constant indicates a thermodynamically stable complex. libretexts.orggcnayanangal.com The stability is influenced by factors such as the charge and size of the metal ion and the basicity of the ligand. slideshare.netscribd.com The chelate effect also plays a significant role; as a bidentate ligand, this compound forms a chelate ring with the metal ion, which is generally more thermodynamically stable than complexes with analogous monodentate ligands due to a favorable entropy change upon formation. libretexts.orgsavemyexams.com

Kinetic Stability:

Kinetic stability refers to the lability or inertness of the complex. vpscience.org A complex is considered kinetically inert if it undergoes ligand exchange reactions slowly, whereas a kinetically labile complex exchanges its ligands rapidly. vpscience.orglibretexts.org It is important to note that thermodynamic stability and kinetic stability are not necessarily correlated. researchgate.netvpscience.org A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. researchgate.net

For this compound complexes, kinetic studies on related systems indicate that the replacement of the dithiaalkane ligand often proceeds via a dissociative mechanism, with the initial metal-sulfur bond breaking being a key step. researchgate.netresearchgate.net The kinetic stability of these complexes would therefore be related to the activation energy required for this initial bond cleavage.

| Metal Ion | Complex | Log β (Overall Stability Constant) | Rate Constant (k) for Ligand Exchange (s⁻¹) |

| Cu(II) | [Cu(this compound)2]2+ | 10.5 | 1.2 x 10-2 |

| Ni(II) | [Ni(this compound)2]2+ | 8.2 | 3.5 x 10-4 |

| Pt(II) | [Pt(this compound)Cl2] | 15.8 | 6.8 x 10-6 |

This table contains illustrative data and is not based on reported experimental values.

Advanced Spectroscopic and Diffraction Characterization of 2,9 Dithiadecane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Solution-State Structures

NMR spectroscopy is a cornerstone technique for probing the solution-state structure and dynamics of 2,9-dithiadecane and its derivatives. copernicus.orgnih.gov It provides detailed information at the atomic level, revealing insights into molecular conformation and purity. copernicus.orgnih.gov

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification and purity assessment of this compound. nih.govdtic.mil The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum allow for the assignment of protons to their respective positions within the molecule. Similarly, ¹³C NMR provides information on the carbon framework. mdpi.com

Quantitative ¹H NMR (qNMR) can be employed for accurate purity determination. nih.govox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated. ox.ac.uk This method is advantageous due to its speed, non-destructive nature, and high precision. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1, H-10 | ~ 0.9 (t) | C-1, C-10: ~14 |

| H-2, H-9 | ~ 2.5 (t) | C-2, C-9: ~32 |

| H-3, H-8 | ~ 1.6 (sextet) | C-3, C-8: ~31 |

| H-4, H-7 | ~ 1.4 (quintet) | C-4, C-7: ~29 |

| H-5, H-6 | ~ 2.7 (t) | C-5, C-6: ~27 |

While 1D NMR provides basic structural information, multi-dimensional NMR techniques are indispensable for unraveling the complex conformational dynamics and identifying different isomers of this compound and its complexes in solution. amazon.comnumberanalytics.com Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between protons and carbons, respectively, confirming structural assignments. uab.catbitesizebio.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for studying conformational preferences and dynamics. numberanalytics.com It detects through-space interactions between protons, providing information about their spatial proximity and thus the molecule's three-dimensional structure and conformational exchange processes. copernicus.orgnih.gov For metal complexes of this compound, multi-dimensional NMR can help identify different coordination isomers and study the dynamics of ligand exchange. nih.gov The presence of multiple, distinct sets of signals in the NMR spectrum can indicate the existence of slowly exchanging conformers or isomers on the NMR timescale. copernicus.org

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Coordination Environment Analysis

Vibrational and electronic spectroscopies are crucial for investigating the coordination environment of metal ions in this compound complexes. preprints.orgmpg.de These techniques provide insights into the nature of metal-sulfur bonds and the electronic transitions within the complex.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of this compound and its metal complexes. The coordination of the sulfur atoms to a metal center leads to characteristic shifts in the vibrational frequencies of the C-S and S-S (if present in derivatives) bonds. researchgate.net

The metal-sulfur (M-S) stretching vibrations themselves are often observed in the far-infrared or low-frequency Raman region, typically between 200 and 500 cm⁻¹. researchgate.netuwo.canih.gov The frequency of the M-S stretching band is sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, a stronger M-S bond will generally result in a higher vibrational frequency. Raman spectroscopy can be particularly useful for studying these bonds, including on metal surfaces. researchgate.net

Table 2: Typical Vibrational Frequency Ranges for Bonds in this compound Metal Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretch | 2850-3000 | IR, Raman |

| C-S stretch | 600-800 | IR, Raman |

| Metal-Sulfur (M-S) stretch | 200-500 | Far-IR, Raman |

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions in metal complexes of this compound. libretexts.orgnumberanalytics.com The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. illinois.edu The resulting spectrum provides information about the electronic structure of the complex. scribd.com

Two main types of electronic transitions are typically observed in these complexes:

d-d transitions: These involve the excitation of an electron from one d-orbital to another on the metal center. csbsju.edu These transitions are often weak (Laporte forbidden) and their energy corresponds to the ligand field splitting parameter (Δ), providing information about the geometry and the strength of the ligand field created by the this compound ligand. slideshare.netuwimona.edu.jm

Charge-transfer (CT) transitions: These are much more intense transitions that involve the movement of an electron between the metal and the ligand. libretexts.org Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a sulfur-based orbital to an empty or partially filled d-orbital on the metal. csbsju.edulibretexts.org The energy of these transitions is dependent on the oxidizing power of the metal and the reducing nature of the sulfur ligand.

Spectral Signatures of Metal-Sulfur Bonding

X-ray Diffraction Analysis of this compound Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound metal complexes in the solid state. jocpr.comscirp.org This technique provides accurate bond lengths, bond angles, and information about the coordination geometry around the metal center.

X-ray diffraction studies have revealed that this compound can act as a flexible ligand, adopting various conformations to accommodate different metal ions and coordination geometries. researchgate.net For example, it can coordinate to a single metal center as a chelating ligand or bridge between two metal centers. The resulting structural data, such as M-S bond distances, are crucial for understanding the nature and strength of the metal-ligand interaction. researchgate.net This information is also vital for validating and complementing the structural insights obtained from spectroscopic methods. ijcce.ac.irmdpi.com

Table 3: Illustrative X-ray Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.022 |

| b (Å) | 16.677 |

| c (Å) | 27.154 |

| β (°) | 98.58 |

| Metal-Sulfur Bond Length (Å) | 2.25 - 2.40 |

| Coordination Geometry | Distorted Octahedral |

Note: This table is illustrative and based on typical values found for similar thioether complexes. researchgate.net

Single-Crystal X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

When this compound acts as a ligand, its flexibility and the coordinating ability of its two sulfur atoms allow for the formation of diverse metal complexes with unique molecular and supramolecular architectures. For instance, research on bidentate thioethers has shown that this compound (referred to in some literature as L⁶) forms complexes with copper(I) halides, such as [(CuX)₃L⁶₂] where X is Cl, Br, or I. rsc.org While the full crystal structure of this specific complex is not detailed, the study of related thioether-copper complexes reveals that single-crystal X-ray diffraction is the ultimate tool for elucidating their often-polymeric structures. rsc.org

In analogous systems, derivatives of the dithiadecane framework have been successfully characterized. A notable example involves nickel(II) complexes with 4,7-dithiadecane-2,9-dione dioxime, a ligand closely related to this compound. acs.orglasalle.edu Crystallographic analysis of these complexes revealed intricate mono- and trinuclear structures, providing precise atomic coordinates and confirming the coordination environment of the metal centers. acs.orglasalle.edu Such studies underscore the power of this technique to resolve complex structural questions that cannot be answered by spectroscopy alone.

The table below presents crystallographic data for coordination complexes containing ligands structurally related to this compound, illustrating the type of precise data obtained from single-crystal X-ray diffraction experiments.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ni₃(Dtox)(DtoxH)₂₂·CH₃CN | C₂₇H₄₉Cl₂N₇Ni₃O₁₄S₆ | Monoclinic | P2₁/n | a = 12.295(2) Å, b = 17.360(2) Å, c = 20.764(2) Å, β = 94.080(10)° | acs.orglasalle.edu |

| Ni{(Dtox)(CH₃CNH)₂}₂ | C₁₂H₂₂Cl₂N₄NiO₁₀S₂ | Rhombohedral | R3̄ | a = 32.954(2) Å, c = 13.477(2) Å | acs.org |

| μ-(2,2,9,9-tetramethyl-3,7-dithiadecane) decacarbonylditungsten(0) | C₂₂H₂₆O₁₀S₂W₂ | Triclinic | P1̅ | a = 6.6662(8) Å, b = 8.8584(6) Å, c = 13.574(2) Å, α = 71.468(7)°, β = 82.182(9)°, γ = 75.270(7)° | researchgate.net |

| [{Cuᴵ₃Cuᴵᴵ(tht)₃Cl₅}ₙ] | C₁₂H₂₄Cl₅Cu₄S₃ | Monoclinic | P2₁/n | a = 12.2288(6) Å, b = 13.0277(7) Å, c = 14.0605(7) Å, β = 95.815(4)° | rsc.org |

Powder X-ray Diffraction in Characterization of Bulk Coordination Materials

Powder X-ray Diffraction (PXRD) is a complementary and essential technique used to analyze the crystalline nature of bulk materials. units.it Unlike single-crystal XRD, which analyzes a single, perfect crystal, PXRD provides information on the average structure of a polycrystalline powder sample. ncl.ac.uk Its primary role in the study of coordination materials, including those synthesized with this compound, is to confirm phase purity. researchgate.net

After a definitive structure is determined from a single crystal, its theoretical PXRD pattern can be simulated. mdpi.com This simulated pattern is then compared to the experimental PXRD pattern of the bulk, synthesized material. A close match between the peak positions (in terms of diffraction angle, 2θ) of the experimental and simulated patterns confirms that the bulk sample consists of the same crystalline phase as the single crystal. researchgate.net This verification is critical because the physical and chemical properties of a material are intrinsically linked to its crystal structure. mdpi.com Any significant deviation or the presence of additional peaks in the experimental pattern would indicate the presence of impurities or a different crystalline phase. rsc.org

Therefore, for any coordination polymer or material involving this compound, PXRD is a routine and necessary step to ensure that the bulk sample is structurally homogeneous and that the properties measured are representative of the structure determined by single-crystal analysis. ncl.ac.uk

Mass Spectrometry and Elemental Analysis for Compositional Verification

To confirm that a synthesized compound has the correct atomic composition, researchers rely on mass spectrometry and elemental analysis. These techniques verify the molecular weight and the percentage of each element present, respectively.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₁₈S₂), the molecular weight is approximately 178.36 Da. nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 178.

Furthermore, the presence of two sulfur atoms in the molecule gives rise to a characteristic isotopic pattern. Due to the natural abundance of the ³⁴S isotope, an "M+2" peak at m/z ≈ 180 will be observed with a predictable intensity relative to the main M⁺ peak.

The molecular ion of this compound is prone to fragmentation, and the resulting pattern provides structural information. libretexts.org Fragmentation patterns for thioethers often involve cleavage of the carbon-sulfur bonds and the carbon-carbon bonds adjacent to the sulfur atoms. libretexts.org The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of a compound in terms of its constituent elements (e.g., carbon, hydrogen, sulfur). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. mpg.de For new coordination complexes of this compound, this comparison is crucial to confirm that the ligand and metal have combined in the expected stoichiometry. researchgate.netmdpi.com

The theoretical elemental composition of this compound is presented in the table below. For any pure coordination complex derived from it, the experimental values must closely match the calculated theoretical percentages for the proposed formula.

| Element | Symbol | Atomic Weight (g/mol) | Percentage in C₈H₁₈S₂ |

|---|---|---|---|

| Carbon | C | 12.011 | 53.86% |

| Hydrogen | H | 1.008 | 10.18% |

| Sulfur | S | 32.06 | 35.96% |

| Total | 178.36 | 100.00% |

Theoretical and Computational Chemistry of 2,9 Dithiadecane Systems

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Bonding

Quantum chemical calculations are fundamental tools for investigating the electronic properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov

A primary output of a DFT calculation is the set of molecular orbitals (MOs) and their corresponding energy levels. For 2,9-dithiadecane, this analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO would likely be localized around the non-bonding lone pairs of the sulfur atoms, indicating these sites as the primary centers for electrophilic attack or coordination to metal ions.

Charge distribution analysis determines how electronic charge is distributed among the atoms in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial atomic charges. This would quantify the polarity of bonds within the this compound molecule. Due to the higher electronegativity of sulfur compared to carbon and hydrogen, the sulfur atoms would be expected to carry a partial negative charge, while the adjacent carbon atoms would have a partial positive charge. This charge distribution influences intermolecular interactions and the molecule's electrostatic potential.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

Infrared (IR) and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. These computed frequencies correspond to the peaks in IR and Raman spectra. The C-H stretching, C-S stretching, and various bending modes would be identified and assigned.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts (for ¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted spectrum would show distinct signals for the chemically non-equivalent protons and carbons in the aliphatic chain of this compound.

A hypothetical table of predicted vibrational frequencies for the most stable conformer of this compound would resemble the following, though specific values require actual computation.

Hypothetical Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| C-H Asymmetric Stretch | ~2950 | High |

| C-H Symmetric Stretch | ~2870 | Medium |

| CH₂ Scissoring | ~1465 | Medium |

Analysis of Molecular Orbitals and Charge Distribution

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics describes the electronic structure, molecular mechanics (MM) is a classical approach used to study large systems and explore the conformational space of flexible molecules like this compound.

The flexible eight-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational searching is a computational process to find the different low-energy structures of a molecule. acs.orgresearchgate.net This involves systematically or stochastically rotating the rotatable bonds (the C-C and C-S single bonds) and then performing an energy minimization on each generated structure.

Energy minimization algorithms adjust the geometry of the molecule to find a nearby local minimum on the potential energy surface. The result of a comprehensive conformational search would be a set of stable conformers and their relative energies, providing insight into which shapes the molecule is most likely to adopt at a given temperature. For this compound, this would reveal the relative stability of extended (linear-like) versus folded or cyclic-like conformations.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound in a solvent (like water or an organic solvent) would provide a trajectory of how the molecule moves, flexes, and interacts with its environment. This would allow for the study of:

Conformational Transitions: Observing how the molecule transitions between different stable conformations over time.

Solvation Structure: Analyzing how solvent molecules arrange around the dithiaalkane chain.

Complex Dynamics: If complexed with a metal ion, MD simulations could show how the ligand wraps around the metal center and the stability of the resulting coordination complex over time.

Energy Minimization and Conformational Searching

Computational Prediction of Reactivity and Reaction Mechanism Pathways

Computational methods can be used to predict how a molecule will behave in a chemical reaction. nih.govunisyscat.de This involves mapping the potential energy surface that connects reactants to products through a transition state.

For this compound, a key reaction would be its role as a ligand in forming a metal complex. Computational studies could model the reaction pathway of, for example, this compound with a copper(I) ion. researchgate.net By locating the transition state structure for the coordination process, chemists can calculate the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. This type of study could help explain the kinetics and thermodynamics of chelate ring formation and predict the stability of the resulting complex. These computational approaches are invaluable for understanding reaction mechanisms at a molecular level and for designing new chemical processes. nih.gov

Theoretical Insights into Electron Transport Mechanisms in Single-Molecule Junctions

The study of electron transport through single-molecule junctions is a cornerstone of molecular electronics. Theoretical and computational chemistry provides indispensable tools for understanding the intricate mechanisms governing charge flow at the nanoscale. For molecules like this compound, which belong to the alkanedithiol family, these theoretical frameworks allow for the interpretation of experimental results and the prediction of electronic properties.

The primary mechanism of electron transport through saturated molecular wires like alkanedithiols is off-resonant tunneling. This process is conceptually modeled using a potential barrier, where the molecule itself forms the barrier between two metallic electrodes. The efficiency of tunneling is strongly dependent on the alignment of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—with the Fermi level of the electrodes. aip.orgnih.gov For alkanes, the HOMO-LUMO gap is typically large, placing the electrode Fermi level far from these molecular orbitals. aip.org This results in a low probability of resonant transport, where an electron would occupy a molecular orbital. Instead, electrons tunnel through the barrier presented by the molecule.

First-principles calculations, which combine density functional theory (DFT) with the nonequilibrium Green's function (NEGF) formalism, are a standard theoretical approach for quantitatively modeling electron transport in these systems. aip.org These calculations can determine the transmission spectrum, T(E), which describes the probability that an electron with energy E will traverse the junction. The conductance (G) is then directly related to the transmission at the Fermi energy (E_F) of the electrodes.

A key finding from both theoretical and experimental studies on alkanedithiols is the exponential decay of conductance with increasing molecular length. aip.orgpnas.org This relationship is often expressed as G = A * exp(-βN), where N is the number of methylene (B1212753) units in the alkane chain, β is the tunneling decay constant, and A is a contact resistance factor. The decay constant β is an intrinsic property of the molecular backbone, reflecting how efficiently it mediates electron tunneling. aip.org Theoretical calculations have shown good agreement with experimentally determined β values for alkanedithiols. aip.org

Experimental studies on this compound have provided current-voltage (I-V) characteristics that can be interpreted through these theoretical models. Research has shown that in certain solvent environments, single-molecule junctions of this compound exhibit relatively symmetric I-V curves, indicating no significant rectification. venkataramangroup.orgresearchgate.net This is consistent with the symmetric nature of the molecule and the off-resonant tunneling mechanism through a symmetric potential barrier.

Table 1: Theoretical and Experimental Findings for Alkanedithiol Junctions

| Property | Theoretical Insight/Finding | Relevance to this compound | References |

|---|---|---|---|

| Transport Mechanism | Off-resonant tunneling is the dominant mechanism due to the large HOMO-LUMO gap in alkanes. | Explains the low conductance and linear I-V characteristics observed. | aip.orgnih.gov |

| Length Dependence | Conductance decays exponentially with the length of the alkane chain (G ∝ exp(-βN)). | The conductance of this compound fits within the trend observed for the broader alkanedithiol family. | aip.orgpnas.org |

| I-V Characteristics | First-principles calculations predict linear I-V characteristics at low bias. | Experimental I-V curves for this compound are largely symmetric and do not show significant rectification. | aip.orgvenkataramangroup.orgresearchgate.net |

| Molecular Conformation | Molecular dynamics simulations show that gauche defects in the alkane chain can significantly lower conductance. | Variations in measured conductance can be attributed to different molecular conformations within the junction. | researchgate.net |

| Noise Characteristics | Flicker noise (1/f noise) is a characteristic feature of these junctions. | This compound has been used as a model system to study flicker noise in single-molecule junctions. | aip.org |

Furthermore, noise spectroscopy provides another avenue for understanding transport. Measurements on this compound junctions have revealed flicker noise, which can offer insights into charge trapping and detrapping events or conformational fluctuations within the junction. aip.org Theoretical models that incorporate inelastic electron tunneling spectroscopy (IETS) can correlate vibrational modes with features in the conductance data, helping to identify molecular conformations and the presence of defects. nih.govresearchgate.net

Advanced Academic Research Applications of 2,9 Dithiadecane Derived Metal Complexes

Catalysis and Organometallic Transformations

The incorporation of sulfur-containing ligands into metal complexes can significantly influence their catalytic activity by modifying the electronic and steric environment of the metal center. While 2,9-dithiadecane itself is not widely cited in catalytic studies, the principles of homogeneous and heterogeneous catalysis provide a framework for understanding its potential. Research into related dithia-alkane ligands demonstrates the viability of this class of compounds in organometallic transformations.

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and efficiency under mild reaction conditions. researchgate.net Transition metal complexes are central to this field, with their activity and selectivity being tunable through ligand design. researchgate.netmdpi.com The role of a ligand like this compound in a metal complex catalyst would be to stabilize the metal center and influence its reactivity through the electronic properties of the sulfur donors and the steric bulk of the flexible alkyl chain.

Although specific research on this compound is limited, studies on derivatives such as 4,7-dithiadecane-2,9-dione dithiosemicarbazone (a more complex polydentate ligand) show that palladium(II) complexes can be synthesized and exhibit catalytic activity in reactions like Suzuki-Miyaura coupling. researchgate.net The fundamental steps in many homogeneous catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination, are all influenced by the nature of the ancillary ligands bound to the metal. rsc.org The flexible nature of the this compound backbone could allow the complex to adopt various geometries to facilitate these transformations.

Table 1: Key Principles in Homogeneous Catalyst Design

| Principle | Description | Relevance for this compound Complexes |

| Electronic Tuning | The electron-donating or -withdrawing nature of the ligand influences the electron density at the metal center, affecting its reactivity. | The sulfur atoms in this compound are soft sigma-donors, which can stabilize various oxidation states of transition metals like palladium, platinum, and rhodium. mdpi.com |

| Steric Hindrance | The size and conformation of the ligand can control substrate access to the metal center, enhancing selectivity. | The flexible eight-carbon chain allows for conformational changes that could be exploited to create specific catalytic pockets. |

| Ligand Lability | The ease with which a ligand can dissociate to create a vacant coordination site for substrate binding is crucial for catalytic turnover. | As a bidentate chelator, this compound would need to exhibit some degree of hemilability (one sulfur atom detaching) to open a coordination site. |

| Catalyst Stability | The ligand framework must be robust enough to withstand the reaction conditions without decomposition. | Simple dithioethers are generally stable, making them suitable for a range of catalytic transformations. |

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recyclability. researchgate.net The design of such catalysts often involves immobilizing a homogeneous catalyst onto a solid support or creating an extended, insoluble framework with active sites. researchgate.netfrontiersin.org

Key strategies for designing heterogeneous catalysts that could potentially incorporate this compound or its derivatives include:

Immobilization on Supports: A metal complex of this compound could be anchored to porous materials like silica, alumina, or polymers. The support provides high surface area and prevents the catalyst from leaching into the product stream. researchgate.net

Covalent Organic Frameworks (COFs): Functionalized ligands can be used as building blocks to construct crystalline, porous COFs. researchgate.net A derivative of this compound bearing reactive groups could be incorporated into a COF structure, creating a robust material with accessible catalytic sites.

Metal-Organic Frameworks (MOFs): These materials are constructed from metal nodes and organic linkers. While direct use of the flexible this compound as a primary linker is challenging for creating stable, porous frameworks, its derivatives could be installed post-synthetically. nih.govacs.org

The primary challenge is to ensure that the active catalytic sites remain accessible to the reactants within the solid structure. frontiersin.org The design must balance structural rigidity with the dynamic requirements of the catalytic cycle. wikipedia.org

Homogeneous Catalysis mediated by this compound Metal Complexes

Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. encyclopedia.pubfrontiersin.org Metal-ligand coordination is a powerful tool for driving the self-assembly of complex, well-defined architectures like coordination polymers and metal-organic frameworks (MOFs). frontiersin.org

The formation of discrete supramolecular structures or extended networks is governed by the coordination geometry of the metal ion and the connectivity and flexibility of the organic ligand. nih.govcam.ac.uk Ligands act as the "program" that dictates the final assembled architecture.

Research into ligands related to this compound, such as 4,7-dithiadecane-2,9-dione, shows their use in generating multidentate chelating agents that form mononuclear and trinuclear nickel(II) complexes. researchgate.netwikipedia.org This demonstrates that dithiadecane backbones can serve as scaffolds for more complex ligands capable of participating in self-assembly processes. The flexibility of the alkyl chain in this compound could lead to the formation of metallomacrocycles or helical structures, depending on the templating metal ion and reaction conditions.

Table 2: Factors Influencing Supramolecular Self-Assembly

| Design Factor | Influence on Final Structure | Potential Role of this compound |

| Metal Coordination Geometry | The preferred angle between bonds on the metal ion (e.g., 90° for square planar, 180° for linear) directs the overall shape. | Can chelate to a single metal center or potentially bridge two metal centers, although the latter is less common for simple, flexible chains. |

| Ligand Geometry & Rigidity | Rigid, linear, or angled ligands lead to predictable, extended networks. Flexible ligands can form more complex or dynamic structures. cam.ac.uk | The high flexibility of this compound makes it less suitable for creating rigid, porous frameworks but could be useful for adaptive or stimuli-responsive systems. |

| Non-covalent Interactions | Hydrogen bonding, π-π stacking, and van der Waals forces help to organize and stabilize the final supramolecular architecture. mdpi.comnih.gov | The simple alkyl chain offers limited opportunities for strong secondary interactions like hydrogen bonding or π-stacking. |

| Solvent and Counter-ions | The reaction medium and the anions present can act as templates or become incorporated into the final structure, influencing the outcome. | Solvent interactions would be primarily hydrophobic with the alkyl chain. |

Coordination polymers are extended structures formed by linking metal ions with organic ligands. scirp.orgwikipedia.org MOFs are a subclass of coordination polymers that typically exhibit high porosity. chemmethod.comhzdr.de The design of these materials relies heavily on the use of rigid, multitopic organic linkers to build robust and predictable frameworks. acs.orgchemmethod.comvenkataramangroup.org

The inherent flexibility of this compound makes it an unconventional choice for a primary linker in traditional MOF synthesis, where rigidity is key to achieving permanent porosity. Using highly flexible linkers often leads to the formation of non-porous or interpenetrated structures that collapse upon solvent removal. acs.org However, there is growing interest in flexible MOFs for applications in sensing and drug delivery, where structural changes in response to external stimuli are desired. While no prominent examples of MOFs constructed directly from this compound are found in the surveyed literature, its dithioether functionality could be valuable. Sulfur atoms can offer unique binding affinities for specific metal ions or act as soft-donor sites for post-synthetic modification or catalysis. acs.org

Design Principles for Supramolecular Aggregates and Networks

Fundamental Studies in Molecular Electronics and Conductance

One area where this compound has been explicitly studied is in the field of molecular electronics. This research explores charge transport through single molecules to understand fundamental physical phenomena and to develop nanoscale electronic components. The molecule is typically trapped between two metal electrodes, often gold, using a scanning tunneling microscope break-junction (STM-BJ) technique to form a molecular junction. Current time information in Bangalore, IN.

Studies have used this compound as a model saturated, flexible molecule to compare its electrical properties against other molecules with different anchor groups or backbones. Current time information in Bangalore, IN. For instance, its junction rupture probability under an applied voltage has been compared to molecules with amine and phosphine (B1218219) linkers. Current time information in Bangalore, IN. In experiments comparing it with more electronically active molecules, this compound, being a simple alkane dithiol, did not show any significant rectification (the ability to act as a diode).

Table 3: Research Findings for this compound in Molecular Electronics

| Study Focus | Experimental Technique | Key Finding for this compound |

|---|---|---|

| Junction Stability | STM-BJ | Used as a model dithiol to compare junction rupture probabilities against other anchor groups like diamines and diphosphines. Current time information in Bangalore, IN. |

| Rectification Ratio | I-V Curves in Molecular Junctions | Showed no discernible rectification, behaving as a simple resistor, unlike more asymmetric molecules. |

| Noise Spectroscopy | Power Spectral Density (PSD) Analysis | In nanoscale junctions, the flicker noise was measured and showed a power spectral density dependent on f-1.4. |

These fundamental studies are crucial for building a bottom-up understanding of how a molecule's structure—including its length, flexibility, and anchor groups—dictates its function in an electronic circuit.

Probing Electron Transport at the Single-Molecule Level

The study of electron transport through single molecules is a cornerstone of molecular electronics, aiming to understand how individual molecules can function as electronic components. yale.edumdpi.com The scanning tunneling microscope break junction (STM-BJ) and mechanically controllable break junction (MCBJ) techniques are powerful methods for creating and measuring the conductance of these single-molecule junctions. mdpi.comnih.govmdpi.com In this context, molecules featuring thioether linkages, such as this compound, have been investigated to understand the influence of the anchoring group and molecular backbone on conductance.

Research has shown that thioether-linked molecules can reliably form stable single-molecule junctions with various coinage metals, including gold (Au), silver (Ag), and copper (Cu). acs.orgchemrxiv.org The conductance of these junctions is highly dependent on the choice of electrode material. mdpi.comresearchgate.net For thioether-linked alkanes, experimental and computational studies reveal that the conductance typically follows the order Au > Ag ≥ Cu. acs.orgchemrxiv.org This trend cannot be explained by the work functions of the metals alone, highlighting the critical role of the electronic coupling between the thioether anchor and the electrode. acs.org Gold electrodes generally exhibit the strongest electronic coupling with thioether groups, leading to higher conductance. acs.orgchemrxiv.org

Furthermore, heteroatom substitution within the molecular backbone—such as replacing a methylene (B1212753) (-CH₂-) group with a sulfur (thioether) or oxygen (ether) atom—has been demonstrated as an effective strategy to modulate electron transport. rsc.org Such substitutions can significantly enhance electron tunneling by reducing the energy gap of the frontier molecular orbitals (HOMO-LUMO gap) and increasing the transmission coefficient of electrons. rsc.org For instance, replacing -CH₂- with -S- has been shown to achieve a twofold increase in single-molecule conductance. rsc.org This principle is directly relevant to this compound, where the intrinsic thioether groups are integral to its structure.

The formation of charge-transfer complexes can also dramatically alter conductance. Studies on thioether-terminated oligothiophenes have found that their conductance increases upon forming complexes with electron acceptors like tetracyanoethene. chemrxiv.org This effect is attributed to the appearance of new transmission resonances near the Fermi energy of the electrodes, a quantum interference effect that boosts conductance. chemrxiv.org

Table 1: Comparative Conductance of Single-Molecule Junctions This table compiles findings on how anchor groups and electrode materials affect single-molecule conductance, providing context for the behavior of thioether-based systems like this compound.

| Molecular System | Electrode Material | Key Finding | Reference |

| Thioether-linked Alkanes | Au, Ag, Cu | Conductance trend: Au > Ag ≥ Cu, driven by electronic coupling strength. | acs.orgchemrxiv.org |

| Thiol-terminated Silanes | Au, Ag | Ag electrodes yield higher conductance than Au, contrary to work function trends. | researchgate.net |

| Diphenylamine Derivatives | Au | Replacing -CH₂- with -S- (thioether) doubles molecular conductance. | rsc.org |

| Thioether-terminated Oligothiophenes | Au | Conductance increases upon formation of charge-transfer complexes. | chemrxiv.org |

Design Considerations for Molecular Wires and Junctions

The design of molecular wires for electronic applications requires careful consideration of several factors: the molecular backbone, the anchoring groups that connect the molecule to the electrodes, and the electrode material itself. pku.edu.cn The properties of these components collectively determine the stability of the junction, the alignment of molecular energy levels with the electrode's Fermi level, and the efficiency of charge transport. mdpi.compku.edu.cnpku.edu.cn

Anchor Groups: The choice of anchor group is critical for both mechanical stability and electronic coupling. pku.edu.cn While thiols are the most common anchors for gold electrodes, thioethers have proven to be robust alternatives, particularly for forming junctions with more reactive metals like copper and silver under inert atmospheres. acs.org The interaction between the anchor and the electrode influences the energy of the frontier molecular orbitals (HOMO and LUMO). pku.edu.cn The sulfur atoms in thioether links, like those in this compound, can directly coordinate to metal electrodes, influencing the energy level alignment and the conductance pathway. liverpool.ac.ukresearchgate.net

Molecular Backbone: The structure of the molecular backbone dictates the primary charge transport mechanism, which is typically coherent tunneling. The length and degree of conjugation in the backbone are key parameters. For alkanes, conductance (G) decreases exponentially with length (n), following the relation G = Gc·exp(−βn), where β is the tunneling decay constant. acs.org Studies on thioether-linked alkanes have shown that the decay constant β can be influenced by the electrode material, with copper electrodes sometimes yielding smaller β values than gold or silver. acs.org Inserting heteroatoms like sulfur into the backbone is a strategy to tune its electronic properties and enhance conductance. rsc.org

Electrode Material: The electrode material affects not only the strength of the electronic coupling but also the energy barrier for charge injection. mdpi.compku.edu.cn Different metals have distinct work functions and densities of states at the Fermi level, which alters the alignment with the molecule's orbitals. pku.edu.cn For thioether-linked junctions, the choice of metal (Au, Ag, or Cu) has a significant impact on the resulting conductance, demonstrating that a successful molecular wire design must consider the molecule and electrodes as an integrated system. acs.org

Table 2: Key Design Parameters for Thioether-Based Molecular Wires This interactive table outlines crucial design considerations and their impact on the performance of molecular junctions utilizing thioether linkages.

| Design Parameter | Influence on Junction Properties | Research Findings | Reference |

| Anchor Group | Determines molecule-electrode coupling and junction stability. | Thioethers are robust anchors for Au, Ag, and Cu, enabling stable junctions. | acs.orgresearchgate.net |

| Molecular Backbone | Controls the HOMO-LUMO gap and charge transport pathway. | Inserting S atoms can enhance conductance; length dictates tunneling decay. | acs.orgrsc.org |

| Electrode Material | Modulates energy level alignment and electronic coupling strength. | Conductance for thioether-alkanes follows Au > Ag ≥ Cu, not solely based on work function. | acs.orgpku.edu.cn |

| Side Groups | Can tune frontier orbital energies ("molecular doping"). | Electron-donating or -withdrawing groups systematically alter transport levels. | researchgate.net |

Future Directions and Emerging Research Avenues for 2,9 Dithiadecane Research

Interdisciplinary Research Opportunities and Collaborations

The inherent properties of 2,9-dithiadecane, particularly the presence of sulfur atoms, make it a versatile compound with the potential for broad scientific inquiry. Interdisciplinary research, which integrates knowledge and techniques from multiple disciplines to solve complex problems, will be crucial in unlocking the full potential of this compound. nsf.govuva.nl

Collaborations between chemists, materials scientists, and biologists could lead to significant breakthroughs. For instance, chemists can synthesize derivatives of this compound with specific functionalities. Materials scientists can then investigate how these new molecules can be incorporated into advanced materials, such as polymers or self-assembled monolayers (SAMs). ontosight.aiuni-tuebingen.de Biologists can subsequently explore the interactions of these novel materials with biological systems, opening avenues for applications in areas like biosensors or medical devices. nih.gov

An example of such collaboration would be the development of new drug delivery systems. Organic chemists could functionalize the this compound backbone, materials scientists could formulate these derivatives into nanoparticles, and pharmacologists could study their efficacy and biocompatibility. This integrated approach, where expertise from different fields is combined, is essential for tackling complex scientific challenges that are beyond the scope of a single discipline. nsf.gov

Development of Novel this compound-Based Materials with Tunable Properties

The unique molecular structure of this compound makes it an attractive building block for the creation of new materials with tailored properties. ontosight.ai The sulfur atoms in the dithiadecane chain can act as coordination sites for metal ions, leading to the formation of novel coordination compounds and polymers. allen.in The ability to modify the organic backbone of the ligand allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

One promising area of research is the use of this compound derivatives in the formation of self-assembled monolayers (SAMs) on metal surfaces, such as gold. arizona.edumdpi.com SAMs are highly ordered molecular layers that form spontaneously and can dramatically alter the properties of a surface. uni-tuebingen.de By designing this compound-based molecules with specific end groups, it is possible to create surfaces with tunable wettability, adhesion, and chemical reactivity. These tailored surfaces could find applications in microelectronics, anti-fouling coatings, and biosensors. nih.govmdpi.comdyenamo.se

Furthermore, the incorporation of this compound units into polymer chains could lead to materials with enhanced thermal stability and unique mechanical properties. ontosight.ai The thioether linkages can influence polymer flexibility and their response to external stimuli, paving the way for the development of "smart" materials that can change their properties in response to environmental cues.

| Potential Material Class | Key Feature of this compound | Potential Tunable Properties |

| Coordination Polymers | Sulfur atoms as metal binding sites | Catalytic activity, magnetic properties, porosity |

| Self-Assembled Monolayers | Thiol-metal interactions | Surface energy, biocompatibility, conductivity |

| Functional Polymers | Thioether backbone | Thermal stability, mechanical strength, stimuli-responsiveness |

Advancements in High-Throughput Synthesis and Characterization Methodologies

To accelerate the discovery and optimization of this compound-based materials, the adoption of high-throughput synthesis and characterization techniques is essential. nsf.gov These methodologies allow for the rapid creation and screening of large libraries of compounds, significantly speeding up the research and development process. purdue.edu

High-throughput synthesis platforms can be employed to systematically vary the structure of this compound derivatives, for example, by introducing different substituents or altering the length of the alkane chain. rsc.org This approach enables the efficient exploration of a vast chemical space to identify molecules with desired properties.

In parallel, high-throughput characterization techniques are needed to rapidly analyze the properties of the newly synthesized compounds. kit.edu Automated techniques for spectroscopy, chromatography, and microscopy can provide quick feedback on the success of a synthesis and the properties of the resulting material. The combination of high-throughput synthesis and characterization creates a powerful workflow for materials discovery, enabling researchers to quickly identify promising candidates for further, more in-depth investigation. nsf.govpurdue.edu This approach has the potential to dramatically reduce the time and cost associated with the development of new materials based on this compound. kit.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,9-Dithiadecane, and how can its structural integrity be validated post-synthesis?

- Methodological Answer : this compound (C₈H₁₈S₂, CAS 56348-40-4) is typically synthesized via nucleophilic substitution between 1,6-dibromohexane and sodium sulfide under anhydrous conditions . Post-synthesis, validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm sulfur-thioether linkages and alkyl chain geometry. Mass spectrometry (MS) is critical for verifying molecular weight (MW: 178.34 g/mol). Comparative analysis with reference spectra in databases like SciFinder ensures accuracy .

Q. How should researchers assess the chemical stability of this compound under experimental conditions?

- Methodological Answer : Stability testing involves exposing the compound to varying temperatures, pH levels, and light. For example, thermogravimetric analysis (TGA) identifies decomposition thresholds, while HPLC monitoring under acidic/alkaline conditions detects degradation products. Avoid storage with strong oxidizers or reducing agents, as these trigger hazardous reactions (e.g., sulfide oxidation to sulfoxides) .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile mixtures due to its high resolution for sulfur-containing compounds. For non-volatile matrices, reverse-phase HPLC with UV detection (λ = 220–260 nm) provides reliable quantification. Calibration curves must use freshly prepared standards to account for potential sulfide oxidation .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved across studies?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual bromides) or solvent effects. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize intermediates via X-ray crystallography or FTIR spectroscopy . Cross-validate findings using computational methods (DFT calculations) to model reaction pathways .

Q. What in vitro models are suitable for evaluating this compound’s toxicity in biomedical research?

- Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) to assess hepatic metabolism and cytotoxicity via MTT assays. For neurotoxicity screening, primary neuronal cultures or SH-SY5Y cells exposed to this compound (0.1–100 µM) can quantify apoptosis (e.g., caspase-3 activation). Include positive controls (e.g., hydrogen peroxide) and validate results with transcriptomic profiling .

Q. How can researchers optimize this compound’s synthesis for scalability without compromising purity?

- Methodological Answer : Replace sodium sulfide with thiourea and K₂CO₃ in a polar aprotic solvent (e.g., DMF) to enhance reaction efficiency. Implement continuous-flow reactors to minimize side reactions. Purity is maintained via fractional distillation (bp: ~250°C) and recrystallization in ethanol. Monitor yield and purity at each stage using GC-MS .

Q. What experimental designs are effective for probing this compound’s structure-activity relationships (SAR) in catalysis?

- Methodological Answer : Design a ligand library with systematic variations (e.g., alkyl chain length, sulfur substitution). Test catalytic efficiency in model reactions (e.g., cross-coupling) under standardized conditions. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett constants, steric parameters) with activity. Include DFT-derived electronic maps to validate trends .

Data Interpretation & Reporting Guidelines